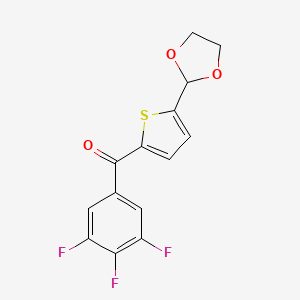
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a trifluorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the trifluorobenzoyl group: This step involves the acylation of thiophene with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the 1,3-dioxolane and thiophene rings: This can be done through a Friedel-Crafts acylation reaction, where the 1,3-dioxolane ring is introduced to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiophenes.
科学的研究の応用
Chemistry
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Pharmaceuticals: Potential use in drug design due to its unique structural features.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs and OPVs.
類似化合物との比較
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene: Lacks the trifluoromethyl groups, resulting in different electronic properties.
5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene: Contains a single fluorine atom, leading to different reactivity and applications.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-trifluorobenzoyl)thiophene is unique due to the presence of three fluorine atoms on the benzoyl group, which significantly alters its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-8-5-7(6-9(16)12(8)17)13(18)10-1-2-11(21-10)14-19-3-4-20-14/h1-2,5-6,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONMTMACONOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide](/img/structure/B6323906.png)
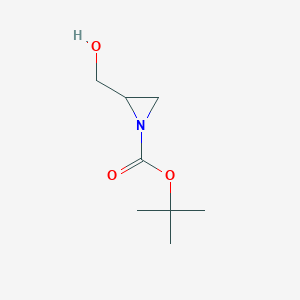
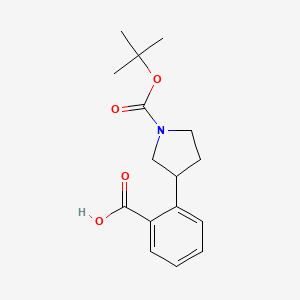

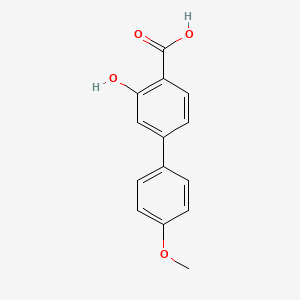
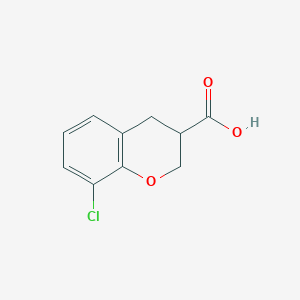

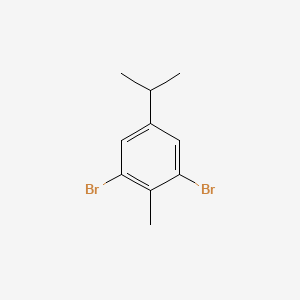
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)
![Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6323994.png)
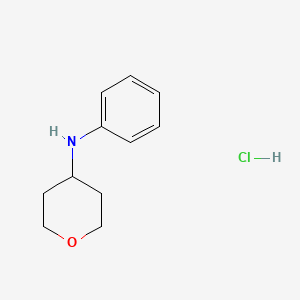
![6-Methyl-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B6324004.png)

